3-Bromo-5-fluoro-4-nitrobenzonitrile

Description

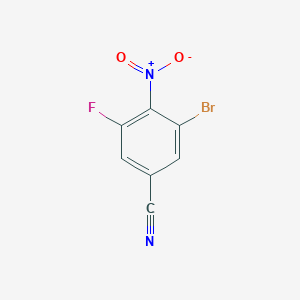

3-Bromo-5-fluoro-4-nitrobenzonitrile (CAS No. 1310918-28-5) is a halogenated aromatic nitrile with the molecular formula C₇H₂BrFN₂O₂ and a molecular weight of 245.01 g/mol. This compound features a benzene ring substituted with bromine (Br), fluorine (F), nitro (NO₂), and nitrile (CN) groups at positions 3, 5, 4, and 1, respectively. Its structural complexity makes it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing pharmacologically active molecules or functionalized polymers .

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGQMWGDGUPZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744153 | |

| Record name | 3-Bromo-5-fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310918-28-5 | |

| Record name | 3-Bromo-5-fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-Bromo-5-fluoro-4-nitrobenzonitrile involves a series of chemical reactions. The compound may undergo free radical reactions, nucleophilic substitutions, and oxidations

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

Biological Activity

3-Bromo-5-fluoro-4-nitrobenzonitrile (C7H2BrFN2O2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C7H2BrFN2O2

- Molecular Weight : 245.01 g/mol

- CAS Number : 1310918-28-5

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, influencing biochemical pathways and cellular signaling. The halogen substituents (bromine and fluorine) also contribute to its reactivity, allowing for substitution reactions that can yield biologically active derivatives .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. Further investigation is needed to quantify this effect and understand the underlying mechanisms.

- Cytotoxicity : Research indicates that the compound may have cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in specific cancer cells, making it a candidate for further exploration in cancer therapeutics .

- Enzyme Interaction : The compound has been observed to interact with enzyme systems involved in drug metabolism, suggesting potential utility in drug design and development. Its ability to form enzyme-substrate complexes indicates a role in modulating biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of drug metabolism pathways |

Study on Cytotoxic Effects

A study conducted by researchers at Jamia Hamdard evaluated the cytotoxic efficacy of various nitrile compounds, including this compound, against human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-nitrobenzonitrile | C7H4BrN2O2 | Lacks fluorine; different reactivity profile |

| 4-Chloro-3-nitrobenzonitrile | C7H4ClN2O2 | Contains chlorine instead of bromine |

| 3-Bromo-4-methoxy-5-nitrobenzonitrile | C8H8BrN2O3 | Methoxy group alters electronic properties |

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-5-fluoro-4-nitrobenzonitrile possesses the molecular formula C₇H₃BrFNO₂, characterized by a benzene ring with three substituents: a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitro group at the 4-position. The presence of these functional groups contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse compounds in pharmaceutical chemistry. For instance, it can be utilized to synthesize active pharmaceutical ingredients (APIs) through various reaction pathways, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles, facilitating the formation of new compounds with desired biological activities.

- Reduction Reactions : The nitro group can be reduced to an amino group, allowing for further functionalization of the molecule.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of halogen atoms with nucleophiles | Amino derivatives |

| Reduction | Conversion of nitro to amino groups | 3-Bromo-5-fluoro-4-aminobenzonitrile |

| Oxidation | Less common but possible with strong oxidizing agents | Various oxidized derivatives |

Biological Applications

Research indicates that this compound may have potential biological activities. Preliminary studies suggest interactions with various enzyme systems, influencing biochemical pathways related to drug metabolism and cellular signaling. This makes it a candidate for further investigation in drug design and development.

Industrial Applications

In industry, this compound is used in the production of agrochemicals and dyes. Its unique structure allows it to serve as a building block for creating specialty chemicals that are essential in various manufacturing processes.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the successful synthesis of novel pharmaceutical compounds using this compound as a starting material. The researchers reported high yields in the formation of targeted products through microwave-assisted reactions, highlighting the efficiency of this compound in drug development processes.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could modulate enzyme activity, indicating potential therapeutic applications in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural and functional similarities to 3-Bromo-5-fluoro-4-nitrobenzonitrile, as determined by computational and experimental similarity assessments:

Comparative Analysis of Properties

Electronic and Steric Effects

- Nitrile vs. Carboxylic Acid : The nitrile group in this compound is strongly electron-withdrawing, directing electrophilic substitutions to meta positions. In contrast, the carboxylic acid group in 3-Bromo-5-fluoro-2-nitrobenzoic acid enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility but reducing stability in organic solvents .

- Amino Group: 4-Bromo-3-fluoro-2-nitroaniline contains an NH₂ group, making it more reactive in diazotization and azo-coupling reactions. However, this group also increases susceptibility to oxidation compared to the nitrile analogue .

Solubility and Stability

- This compound : Requires DMSO for dissolution and careful storage to prevent hydrolysis of the nitrile group .

- 3-Bromo-5-fluoro-2-nitrobenzoic acid: Higher solubility in polar solvents (e.g., water, ethanol) due to the -COOH group but prone to decarboxylation under acidic conditions .

- 1-Bromo-3-fluoro-5-nitrobenzene: Lacks polar substituents, resulting in better solubility in non-polar solvents like hexane or chloroform .

Preparation Methods

Starting Material: 4-Fluorobenzonitrile

- The synthesis typically begins with commercially available 4-fluorobenzonitrile, which serves as the aromatic core bearing the fluorine and nitrile groups.

Bromination

- Bromination is performed to introduce the bromine atom at the 3-position relative to the nitrile group.

- Common brominating agents include elemental bromine or N-bromosuccinimide (NBS).

- Catalysts such as iron (Fe) or aluminum bromide (AlBr3) are often employed to facilitate electrophilic aromatic substitution.

- Reaction conditions are carefully controlled to avoid polybromination or substitution at undesired positions.

Nitration

- Subsequent nitration introduces the nitro group at the 5-position.

- This is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid.

- Low temperature conditions are maintained to control regioselectivity and minimize side reactions.

- The nitration step is performed after bromination to avoid competing reactions.

Industrial and Green Chemistry Considerations

- In industrial settings, continuous flow reactors are increasingly used to improve reaction efficiency, yield, and safety.

- Automated control of temperature, pressure, and reagent addition rates ensures consistent product quality.

- Purification of the final product is commonly done by recrystallization or chromatographic techniques.

Alternative Synthetic Routes: Insights from Related Compounds

While direct literature on 3-Bromo-5-fluoro-4-nitrobenzonitrile is limited, insights can be drawn from the synthesis of closely related compounds such as 3-bromo-4-fluorobenzaldehyde, which shares similar substitution patterns and synthetic challenges.

A patented green synthetic method for 3-bromo-4-fluorobenzaldehyde involves:

- Dissolving 4-fluorobenzaldehyde in dichloromethane.

- Preparing a brominating solution by dissolving sodium bromide in water with hydrochloric acid.

- Mixing the organic and aqueous phases under ultrasonic irradiation.

- Dropwise addition of sodium hypochlorite aqueous solution as an oxidant.

- Ultrasonic treatment and phase separation.

- Purification via bulk melting crystallization at controlled temperature.

This method avoids the use of hazardous bromine or chlorine gas, uses readily available reagents, and achieves high yield and purity (around 90% yield, >99% purity). The process is environmentally friendly and operationally simple.

By analogy, similar green bromination approaches could be adapted for the preparation of this compound starting from 4-fluorobenzonitrile, followed by nitration.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | 4-Fluorobenzonitrile | Commercially available |

| Bromination | Bromine or NBS with Fe or AlBr3 catalyst | Control temperature to avoid polybromination |

| Nitration | HNO3 / H2SO4 mixture, low temperature | Introduce nitro at 5-position selectively |

| Alternative Bromination | NaBr + HCl + NaOCl (ultrasonic, DCM/water biphasic) | Green method avoiding elemental bromine |

| Purification | Recrystallization or chromatography | Ensures high purity |

Research Findings and Analysis

- The presence of electron-withdrawing groups (fluorine, nitrile) directs electrophilic substitution to specific positions, facilitating regioselective bromination and nitration.

- The order of substitution is critical: bromination before nitration yields better selectivity.

- The use of ultrasonic irradiation and sodium hypochlorite as a brominating agent offers a safer and greener alternative to traditional bromination with elemental bromine.

- Industrial methods emphasize continuous flow and automation for scalability and reproducibility.

- Purification by crystallization at controlled temperatures enhances product purity and yield.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-fluoro-4-nitrobenzonitrile?

The compound is synthesized via electrophilic nitration of 3-Bromo-5-fluorobenzonitrile. A standard protocol involves:

- Reagents : Concentrated HNO₃ and H₂SO₄ at 0°C.

- Yield : Moderate (30–40%) due to competing side reactions and steric hindrance from existing substituents .

- Mechanism : The fluorine atom at position 5 directs nitration to the para position (position 4), while the electron-withdrawing cyano group moderates reactivity. Post-reaction purification via column chromatography is recommended to isolate the product.

Q. How can spectroscopic techniques confirm the structure of this compound?

Key spectroscopic markers include:

- ¹H/¹³C NMR : Absence of aromatic protons (due to substitution) and distinct shifts for nitrile (C≡N, ~110 ppm) and nitro (NO₂, ~150 ppm) groups.

- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 261.96 (C₇H₂BrFN₂O₂⁺) .

Q. What factors contribute to low yields in the nitration step?

Low yields arise from:

- Steric hindrance : Bulky bromine and nitro groups impede electrophilic attack.

- Competing reactions : Over-nitration or ring deactivation.

- Mitigation : Optimize reaction time (shorter durations at 0°C) and use stoichiometric control of HNO₃ .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations can map electron density and Fukui indices to identify reactive sites. For example:

- Electron-deficient rings : The nitro and cyano groups deactivate the ring, making further electrophilic substitution challenging.

- Directing effects : Fluorine’s meta-directing influence competes with nitro’s para-directing effect. DFT models validated this in analogous compounds like 3-Bromo-2-fluoro-5-nitrobenzoic acid .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts) require:

- Multi-technique validation : Cross-check with HRMS, X-ray crystallography, or 2D NMR (e.g., NOESY for spatial proximity).

- Byproduct analysis : Use HPLC-MS to detect impurities like 3-Bromo-5-fluoro-2-nitrobenzonitrile, which may form under non-optimized conditions .

Q. How do steric and electronic factors influence cross-coupling reactivity?

- Steric effects : Bromine at position 3 hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to enhance selectivity.

- Electronic effects : The nitro group withdraws electron density, reducing oxidative addition efficiency. Pre-reduction to an amine (e.g., using LiAlH₄) improves reactivity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures).

- Safety : Nitration with HNO₃/H₂SO₄ requires strict temperature control to avoid exothermic runaway reactions. Microreactor systems improve safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.